molecular formula C14H14O6 B14621701 2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate CAS No. 56973-58-1

2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate

Cat. No.: B14621701
CAS No.: 56973-58-1
M. Wt: 278.26 g/mol
InChI Key: ANYCPULZNYJAJL-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a benzoate group attached to a dioxan ring system. The presence of multiple functional groups within the molecule makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate can be achieved through several synthetic routes. One common method involves the esterification of 2,2,5-Trimethyl-4,6-dioxo-1,3-dioxane with benzoic acid. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous conditions, room temperature to reflux

  • Substitution

      Reagents: Nucleophiles such as amines, thiols

      Conditions: Mild to moderate temperatures, presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted esters or other derivatives

Scientific Research Applications

2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which may interact with various enzymes and receptors. The dioxan ring system can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate can be compared with other similar compounds, such as:

    2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate: Similar structure but with an acetate group instead of a benzoate group.

    2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl propionate: Similar structure but with a propionate group instead of a benzoate group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

56973-58-1

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

(2,2,5-trimethyl-4,6-dioxo-1,3-dioxan-5-yl) benzoate

InChI

InChI=1S/C14H14O6/c1-13(2)19-11(16)14(3,12(17)20-13)18-10(15)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

ANYCPULZNYJAJL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(C)OC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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